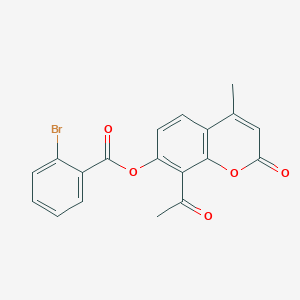

8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 2-bromobenzoate

Description

8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl 2-bromobenzoate is a synthetic coumarin derivative characterized by a coumarin core substituted with acetyl and methyl groups at the 8- and 4-positions, respectively, and esterified at the 7-position with 2-bromobenzoic acid. Coumarins are renowned for their diverse bioactivities, including anticoagulant, anti-inflammatory, and anticancer properties. The introduction of bromine on the benzoate moiety enhances electronic effects and may influence intermolecular interactions, such as halogen bonding, which can modulate solubility and biological targeting .

Properties

IUPAC Name |

(8-acetyl-4-methyl-2-oxochromen-7-yl) 2-bromobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrO5/c1-10-9-16(22)25-18-12(10)7-8-15(17(18)11(2)21)24-19(23)13-5-3-4-6-14(13)20/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCOJCVGVPJILI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OC(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 2-bromobenzoate typically involves the esterification of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-ol with 2-bromobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom in the 2-bromobenzoate moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol, depending on the reagents and conditions used.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 2-carboxybenzoate.

Reduction: Formation of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 2-hydroxybenzoate.

Hydrolysis: Formation of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-ol and 2-bromobenzoic acid.

Scientific Research Applications

Chemistry

In chemistry, 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 2-bromobenzoate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its coumarin core, which is known for its anticoagulant, antimicrobial, and anticancer properties. Researchers are exploring its use in the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, optical brighteners, and as a precursor for the production of other fine chemicals.

Mechanism of Action

The biological activity of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 2-bromobenzoate is primarily attributed to its ability to interact with various molecular targets. The coumarin moiety can inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division. The bromobenzoate group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-Chlorobenzoate

- Molecular Formula : C₁₉H₁₃ClO₅

- Substituents : Chlorine at the para position of the benzoate ring.

- Key Features: Collision Cross-Section (CCS): Predicted CCS values for adducts (e.g., [M+H]⁺: 176.1 Ų) suggest a compact molecular geometry influenced by the chloro group’s steric and electronic effects .

8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl 2-Chlorobenzoate

- Molecular Formula : C₁₉H₁₃ClO₅

- Substituents : Chlorine at the ortho position of the benzoate ring.

Comparison with 2-Bromobenzoate Derivative

- Electronic Effects : Bromine’s higher electronegativity and polarizability compared to chlorine may enhance halogen bonding, influencing crystal packing (e.g., π-π stacking distances ~3.88 Å in related coumarins) .

- Molecular Weight : The bromo derivative (MW ≈ 375–380 g/mol) is heavier than its chloro counterpart (MW ≈ 356.76 g/mol), impacting solubility and diffusion rates in biological systems .

Functional Analogues: Esters with Alternative Substituents

8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-Methoxybenzoate

- Molecular Formula : C₂₀H₁₆O₆

- Substituents : Methoxy group at the para position.

- Key Features :

Ethyl 2-[(8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

- Molecular Formula : C₁₈H₁₈O₇

- Substituents: Ethyl propanoate ester instead of benzoate.

- Key Features: Flexibility: The aliphatic ester chain may reduce rigidity compared to aromatic benzoates, altering crystallization tendencies (e.g., triclinic vs. monoclinic systems) .

(E)-6-(3,7-Dimethylocta-2,6-dienyl)-7-hydroxy-8-(2-methylbutanoyl)-2-oxo-4-phenyl-2H-chromen-5-yl 2-Bromobenzoate (Compound B2)

- Molecular Formula : C₃₇H₃₇BrO₆

- Substituents: Additional prenyl (C₁₀H₁₅) and 2-methylbutanoyl groups.

- Structural Complexity: The extended hydrophobic chain may improve binding to lipid-rich targets but complicate synthetic scalability .

Crystallographic and Physicochemical Comparisons

Crystal Packing and Intermolecular Interactions

- 8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl Acetate : Exhibits triclinic packing (space group P1) with a centroid-centroid π-π distance of 3.88 Å and weak C–H⋯O hydrogen bonds, common in coumarin derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.